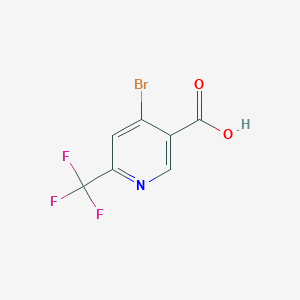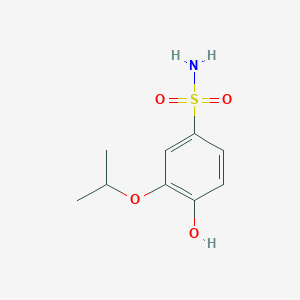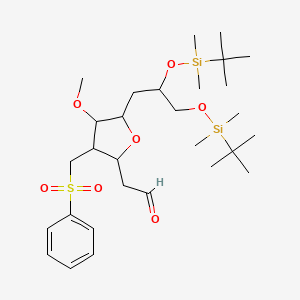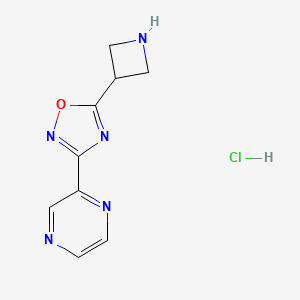
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride
Descripción general
Descripción
“2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride” is a chemical compound with the CAS number 1426291-06-6 . It has a molecular weight of 239.66 and a molecular formula of C9H10ClN5O .
Molecular Structure Analysis
The molecular structure of “2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride” is defined by its molecular formula, C9H10ClN5O . This suggests that it contains nine carbon atoms, ten hydrogen atoms, one chlorine atom, five nitrogen atoms, and one oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride” include a molecular weight of 239.66 . Unfortunately, other specific properties like boiling point and storage conditions were not available in the search results .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Synthesis and Biological Activities : Azetidinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study focused on synthesizing azetidin-2-one derivatives containing pyrazoline and evaluating their antimicrobial efficacy. These compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of azetidinone derivatives in developing new antimicrobial agents (Shailesh H. Shah, Patel, 2012).
Antitubercular and Antimicrobial Potential : Research aimed at synthesizing novel heterocyclic molecules, where azetidinone, oxadiazole, and pyrazine moieties are present in one framework, has shown promise in antimicrobial and particularly antitubercular applications. Such compounds, derived from pyrazinoic acid, a known antitubercular agent, exhibited good antibacterial, antifungal, and antitubercular activities, suggesting their potential in tuberculosis therapy (R. Das, D. Mehta, 2020).
Chemical Reactivity and Synthesis
- Chemical Reactivity and Molecular Docking : Studies on oxadiazole derivatives, including those related to pyrazine, have conducted detailed analyses involving density functional theory calculations, molecular dynamics simulations, and molecular docking procedures. These studies aim to understand the reactivity, stability, and biological activity potential of these compounds, laying the groundwork for future pharmaceutical applications. Notably, the anti-TB activity of certain compounds against Mycobacterium tuberculosis indicates the potential utility of these derivatives in developing new antitubercular drugs (Abdul-Malek S. Al-Tamimi et al., 2018).
Molecular Modifications and Biological Effects
- Molecular Modifications : Efforts in synthesizing new derivatives involve various molecular modifications to enhance biological activities. These modifications include the incorporation of different heterocyclic fragments, aiming to increase interaction with biological targets and influence the formation of specific types of activity. Such research underscores the importance of structural diversity in developing compounds with potential antimicrobial and antitubercular properties (S. Fedotov et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O.ClH/c1-2-12-7(5-10-1)8-13-9(15-14-8)6-3-11-4-6;/h1-2,5-6,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVLNGGPVFFLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=NC=CN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




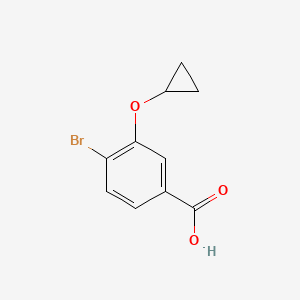
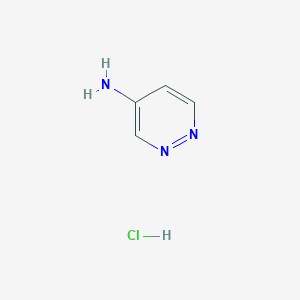

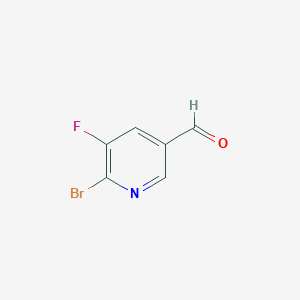
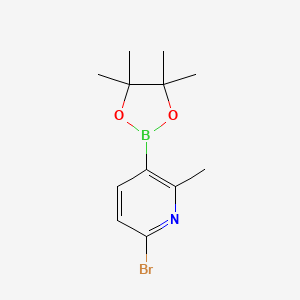
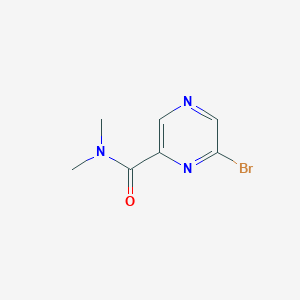
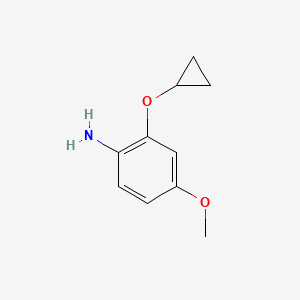

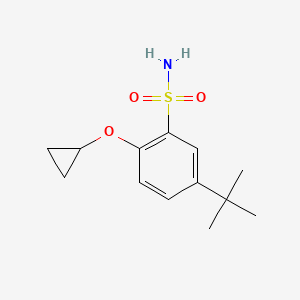
![3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1378999.png)
